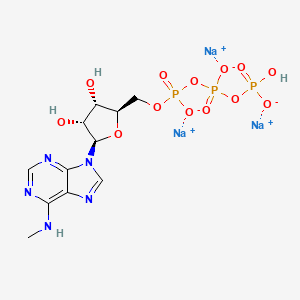

6-Me-ATP (trisodium)

Description

Overview of N6-Modified Adenosine (B11128) Triphosphate Analogs in Cellular Regulation

Adenosine triphosphate (ATP) is a ubiquitous molecule central to cellular energy transfer and a key signaling molecule. wikipedia.org N6-modified adenosine triphosphate analogs are derivatives of ATP where a methyl group is attached to the nitrogen atom at the 6th position of the adenine (B156593) base. trilinkbiotech.comglpbio.comvwr.com This modification, while seemingly minor, can significantly alter the molecule's interaction with proteins, making these analogs powerful tools for research.

N6-methyladenosine is a naturally occurring modification found in various types of RNA, where it plays a crucial role in regulating RNA splicing, export, stability, and translation. glpbio.com The corresponding triphosphate form, N6-methyl-ATP (6-Me-ATP), can substitute for ATP in certain biological systems. trilinkbiotech.comvwr.com For instance, it can be used by RNA polymerase for the synthesis of modified RNA. trilinkbiotech.comglpbio.com

The modification at the N6 position is significant because this site is involved in the hydrogen bonding that governs the interaction of adenine with other molecules, including the active sites of enzymes. researchgate.net By altering this position, researchers can probe the specific structural and electronic requirements of ATP-binding sites in various proteins. This approach has been instrumental in the development of "analog-specific kinases," where a kinase is engineered to accept a modified ATP analog, allowing for the specific identification of its substrates. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H15N5Na3O13P3 |

|---|---|

Molecular Weight |

587.15 g/mol |

IUPAC Name |

trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C11H18N5O13P3.3Na/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h3-5,7-8,11,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H,12,13,14)(H2,19,20,21);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1 |

InChI Key |

HBLZVYQIAJLSKJ-MTQUBGKESA-K |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthesis and Advanced Derivatization Methodologies for 6 Me Atp Trisodium

Academic Approaches to Nucleoside Triphosphate Analogue Synthesis

The synthesis of nucleoside triphosphate analogs like 6-Me-ATP is a critical process for enabling a wide range of biological studies. Both enzymatic and chemo-enzymatic strategies are employed to produce these complex molecules.

Enzymatic and Chemo-Enzymatic Synthesis Pathways

Enzymatic and chemo-enzymatic methods offer significant advantages over purely chemical synthesis for producing nucleoside triphosphate analogs. These approaches are characterized by high regio- and stereoselectivity, milder reaction conditions, and often result in higher yields with fewer side products, eliminating the need for extensive protection and deprotection steps. mdpi.com

A common chemo-enzymatic strategy involves the chemical synthesis of the base-modified nucleoside monophosphate, followed by enzymatic phosphorylation to the triphosphate. nih.gov For instance, the synthesis of base-modified AMP analogs can be achieved through established organic chemistry routes. rsc.org Subsequently, enzymes like polyphosphate kinase 2 (PPK2) can efficiently catalyze the transfer of phosphate (B84403) groups from polyphosphate to the nucleoside monophosphate to yield the desired triphosphate. nih.gov This method has been successfully used to generate a variety of C2-, N6-, and C8-modified ATP analogs. nih.gov

Enzymatic cascades, utilizing a series of enzymes in a one-pot reaction, represent another powerful approach. mdpi.com These cascades can start from either the nucleobase or the nucleoside. For example, a cascade involving a nucleoside kinase (NK) and a polyphosphate kinase (PPK) can convert a nucleoside first to its monophosphate and then to the triphosphate. mdpi.com Alternatively, a cascade starting from a nucleobase might involve a phosphoribosyltransferase (PRT) to form the nucleoside monophosphate, followed by subsequent phosphorylations. mdpi.com The efficiency of these enzymatic systems can be further enhanced by incorporating an ATP regeneration system, which continuously replenishes the phosphate donor. umich.edu

The choice of enzymes is crucial for the successful synthesis of specific analogs. For example, promiscuous kinases that can accept a wide range of modified substrates are highly valuable. nih.govtandfonline.com Researchers have identified and characterized various kinases, such as human deoxycytidine kinase and specific polyphosphate kinases, for their utility in synthesizing nucleotide analogs. nih.govtandfonline.com

| Starting Material | Key Enzymes | Product | Typical Conversion/Yield | Reference |

| Base-modified AMP analogs | Polyphosphate Kinase 2 (PPK2) | Base-modified ATP analogs | 70-73% (preparative scale) | nih.gov |

| Nucleosides | Nucleoside Kinase (NK), Polyphosphate Kinase (PPK) | Nucleoside Triphosphates | 8% to 72% | mdpi.com |

| Nucleobases and Ribose | Phosphoribosyltransferase (PRT), Adenylate Kinase, Creatine Kinase (CK) | 2F-ATP | 90% | mdpi.com |

| Nucleoside 5'-diphosphates | Nucleoside Diphosphate (B83284) Kinase, Pyruvate (B1213749) Kinase | Nucleoside Triphosphates | ~70% | umich.edunih.gov |

Purification Strategies for 6-Me-ATP (trisodium) and Related Analogs

The purification of highly polar and potentially labile nucleoside triphosphates from reaction mixtures is a critical step to obtain a product of sufficient purity for biological assays. nih.gov Several chromatographic techniques are commonly employed for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the purification of nucleoside triphosphate analogs. nih.govnih.gov This technique separates molecules based on their hydrophobicity. To retain and separate highly polar compounds like ATP analogs on a C18 column, an ion-pairing agent is typically added to the mobile phase. nih.govnih.gov Volatile ion-pairing agents, such as triethylammonium (B8662869) bicarbonate (TEAB) or tributylamine, are often preferred as they can be easily removed by lyophilization. nih.govbeilstein-journals.orgnih.gov The precise composition of the mobile phase, including the concentration of the ion-pairing agent and the organic solvent (e.g., acetonitrile), often needs to be optimized for each specific analog to achieve baseline separation from starting materials and byproducts like nucleoside diphosphates. nih.govresearchgate.net

Anion-Exchange Chromatography (AEX) is another powerful technique for purifying nucleotides. This method separates molecules based on their net negative charge. rsc.org Since nucleoside triphosphates carry a higher negative charge than diphosphates and monophosphates at neutral or slightly basic pH, AEX can effectively separate the desired product. rsc.org The separation is typically achieved by applying a salt gradient (e.g., ammonium (B1175870) bicarbonate) to elute the compounds from the column. umich.edu

Boronate Affinity Chromatography is a specialized technique used for the purification of ribonucleosides and their derivatives. umich.edu This method relies on the specific interaction between the cis-diol group of the ribose sugar and a boronate-functionalized resin at alkaline pH. umich.edu This allows for the selective capture of ribonucleotides, while deoxyribonucleotides (which lack the 2'-hydroxyl group) and other impurities are washed away. The bound ribonucleotides can then be eluted by lowering the pH. umich.edu

High-Performance Countercurrent Chromatography (HPCCC) has also been developed as an efficient method for the purification of chemically synthesized ATP analogs. researchgate.net

Following chromatographic purification, the final product is often obtained as a salt (e.g., sodium or triethylammonium salt) after lyophilization. umich.edunih.gov The purity of the final compound is typically assessed by analytical HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy. rsc.orgbeilstein-journals.org

Investigation of Derivatization for Enhanced Research Utility

To expand the utility of 6-Me-ATP in various research applications, its structure can be further modified to incorporate specific labels or tags. These derivatizations enable advanced experimental approaches, such as quantitative proteomics and fluorescence microscopy.

Isotope-Coded Modifications for Proteomic Applications

Isotope-coded affinity tags (ICAT) have become a powerful tool in quantitative proteomics for identifying and quantifying protein expression levels. mdpi.com This concept has been extended to ATP analogs to create isotope-coded ATP probes for the quantitative profiling of ATP-binding proteins. nih.govnih.gov

An isotope-coded ATP-affinity probe (ICAP) can be synthesized to simultaneously enrich and label ATP-binding proteins. nih.govnih.gov These probes typically consist of three parts: an ATP analog moiety for affinity, a reactive group (like an acyl phosphate) that covalently links to a lysine (B10760008) residue in the ATP-binding pocket, and an isotope-coded linker (containing, for example, light or heavy isotopes of carbon or nitrogen). nih.gov

By using light and heavy versions of the ICAP to label two different cell populations (e.g., control vs. treated), the relative abundance of ATP-binding proteins can be determined by mass spectrometry. nih.govnih.govresearchgate.net This approach has been successfully used to validate known ATP-binding proteins and to discover novel ones. nih.gov Furthermore, this quantitative affinity profiling strategy can help to identify specific ATP-binding sites within proteins. nih.govnih.gov A study employing isotope-coded ATP acyl-phosphate probes in conjunction with targeted proteomics identified 18 candidate kinases that can bind to N6-Me-ATP. acs.org

The synthesis of these probes involves conjugating the isotope-coded linker to the ATP analog. acs.org For example, a stable isotope-coded desthiobiotin-ATP acyl phosphate probe can be synthesized in a two-step procedure. acs.org

| Probe Type | Application | Key Feature | Reference |

| Isotope-Coded ATP-Affinity Probe (ICAP) | Quantitative profiling of ATP-binding proteins | Allows for simultaneous enrichment and isotopic labeling of ATP-binding proteins. | nih.govnih.gov |

| Isotope-Coded ATP Acyl-Phosphate Probes | Proteome-wide identification of kinases binding to ATP analogs | Used with targeted proteomics to identify kinases that bind to specific ATP derivatives like N6-Me-ATP. | acs.org |

Development of Fluorescent and Affinity-Labeled 6-Me-ATP (trisodium) Probes

Fluorescently labeled ATP analogs are invaluable tools for visualizing ATP distribution and dynamics in living cells and for studying ATP-protein interactions. acs.orgdoi.org While specific fluorescent probes for 6-Me-ATP are not extensively documented in the provided search results, the principles for developing fluorescent ATP probes can be applied to create 6-Me-ATP derivatives.

The general design of a fluorescent ATP probe involves linking a fluorophore to the ATP molecule. The fluorescence properties of the probe often change upon binding to a target protein or in response to changes in the local environment, allowing for detection. acs.org For example, probes can be designed to exhibit an "off-on" fluorescence switch, where the fluorescence is quenched in the unbound state and enhanced upon binding. acs.org

Affinity labels are another important class of derivatives. These are chemically reactive groups incorporated into the 6-Me-ATP structure that can form a covalent bond with a nearby amino acid residue in the ATP-binding site of a protein. This allows for the permanent labeling and subsequent identification of ATP-binding proteins or specific binding domains. An example of this is the use of an acyl-phosphate group in the ICAP probes, which reacts with lysine residues. nih.gov

The synthesis of such probes would involve the chemical modification of 6-Me-ATP or its precursors. For instance, a fluorescent dye or an affinity label could be attached to the N6-position, the ribose, or the terminal phosphate of the 6-Me-ATP molecule. The choice of modification site is critical to ensure that the probe retains its ability to bind to the target proteins of interest.

Molecular Interactions and Mechanistic Elucidation of 6 Me Atp Trisodium

Kinase Binding Dynamics and Substrate Specificity of 6-Me-ATP (trisodium)

6-Me-ATP exhibits notable binding affinity for certain kinases, positioning it as a valuable tool for studying kinase-mediated signaling pathways.

Glycogen synthase kinase-3 (GSK3) is a serine/threonine kinase that exists in two isoforms, GSK3α and GSK3β, which are encoded by separate genes. acs.orgnih.govacs.orgthno.org These isoforms share a high degree of sequence identity within their ATP-binding sites. acs.org 6-Me-ATP has demonstrated a significant binding affinity for both GSK3α and GSK3β. nih.govacs.orgmedchemexpress.comnih.gov

Studies have shown that GSK3α and GSK3β are among the kinases that can bind to both 6-Me-ATP and another ATP analog, N6-furfuryl-ATP (KTP). nih.govacs.orgnih.gov Competition experiments have indicated that GSK3α has a very similar binding affinity for 6-Me-ATP and ATP. nih.gov

A crucial function of kinases is to catalyze the transfer of a γ-phosphate group from ATP to their substrates. thno.orgnih.govacs.orgnih.gov In vitro biochemical assays have confirmed that GSK3β can utilize 6-Me-ATP as a phosphate (B84403) group donor to phosphorylate its substrate peptide. nih.govacs.orgmedchemexpress.comnih.gov This capability underscores the functional interaction between 6-Me-ATP and GSK3β, where it not only binds to the kinase but also participates in the catalytic process. nih.govacs.org

Molecular dynamics simulations have provided insights into this interaction, suggesting that the 6-Me-ATP–GSK3β complex can stably occupy the ATP-binding pocket of the kinase. nih.gov The binding free energy for the GSK3β-N6-Me-ATP complex is comparable to that of the GSK3β-ATP complex. nih.gov This indicates that the modification at the N6 position of the adenine (B156593) ring does not preclude the molecule from effectively serving as a phosphate source for GSK3β-mediated phosphorylation.

To understand the broader kinase interaction profile of 6-Me-ATP, a chemoproteomic approach using isotope-coded ATP acyl-phosphate probes has been employed. nih.govacs.orgnih.gov This method allowed for the proteome-wide identification of endogenous kinases that can bind to this N6-modified ATP derivative. nih.govacs.orgnih.gov

Out of approximately 300 quantified kinases, 18 were identified as candidate kinases that can bind to 6-Me-ATP. nih.govacs.orgnih.gov This targeted proteomic method provides a powerful tool for assessing the kinase targets of ATP analogs like 6-Me-ATP. nih.govacs.orgnih.gov

Table 1: Identified 6-Me-ATP-Binding Kinases

| Kinase Family | Number of Identified Kinases |

|---|---|

| Various | 18 |

Data derived from a chemoproteomic study of ~300 human kinases. nih.govacs.orgnih.gov

The binding of 6-Me-ATP to kinases primarily occurs at the ATP-binding pocket, where it competes with the endogenous ATP. nih.govmdpi.com This is a hallmark of ATP-competitive inhibitors, which typically feature a heterocyclic system that occupies the adenine binding site. mdpi.com The interaction of 6-Me-ATP with GSK3 isoforms is a clear example of competitive binding. acs.org

The ability of 6-Me-ATP to compete with ATP is concentration-dependent. nih.gov As the ratio of 6-Me-ATP to an ATP probe increases, a progressive decrease in the labeling efficiency of the ATP probe is observed for many of the identified kinases, confirming a competitive binding mechanism. nih.gov

In contrast, non-competitive inhibitors bind to allosteric sites, which are distinct from the ATP-binding pocket. acs.orgmdpi.com The current research on 6-Me-ATP primarily points towards a competitive binding model with the kinases it interacts with.

Interaction with Glycogen Synthase Kinase 3 (GSK3) Isoforms (GSK3α and GSK3β)

Purinergic Receptor Agonism and Allosteric Modulation by 6-Me-ATP (trisodium)

Beyond its interactions with kinases, 6-Me-ATP also functions as a ligand for purinergic receptors, a family of cell-surface receptors activated by extracellular nucleotides like ATP. acnp.orgfrontiersin.org

6-Me-ATP is a potent agonist for P2Y-purinoceptors. trilinkbiotech.comapexbt.comnih.govjenabioscience.com Studies on the guinea pig taenia coli have shown that 6-Me-ATP is approximately equipotent to ATP at these P2Y receptors. nih.gov The P2Y receptor family is diverse, and the affinity and efficacy of ligands can vary between subtypes. physiology.org

The agonistic activity of 6-Me-ATP at P2Y receptors suggests its potential role in modulating various physiological processes regulated by these receptors, including immune responses and neurotransmission. frontiersin.org Interestingly, while potent at P2Y receptors, 6-Me-ATP has been found to be inactive at P2X receptors in certain tissues like the rabbit saphenous artery. nih.gov

Allosteric modulators can also influence receptor function by binding to a site distinct from the agonist-binding site. acnp.orgnih.gov While the primary action of 6-Me-ATP at P2Y receptors appears to be agonism, the potential for allosteric modulation at these or other purinergic receptors remains an area for further investigation.

Table 2: Compound Names

| Compound Name | |

|---|---|

| 6-Me-ATP (trisodium) | |

| Adenosine (B11128) triphosphate (ATP) | |

| N6-furfuryl-ATP (KTP) | |

| Uridine triphosphate (UTP) | |

| Adenosine diphosphate (B83284) (ADP) | |

| 2-thioether derivatives of ATP | |

| N6-methyl-2-(5-hexenylthio)-ATP | |

| α,β-methylene ATP (αβ-MeATP) | |

| N6-(2-phenythyl)-ATP | |

| N6(benzyl)ADP | |

| [γ-32P]N6(benzyl)ATP | |

| N6-phenethyl-ATP | |

| N6-(1-methylbutyl)-ATP | |

| N6-(cyclopentyl)-ATP | |

| N6-(benzyl)-ATP | |

| 32P-Phen-ATP | |

| AZ1080 | |

| BRD0705 | |

| Ruxolitinib | |

| Baricitinib | |

| Tofacitinib | |

| Delgocitinib | |

| Peficitinib | |

| Filgotinib | |

| Ponatinib | |

| Ap4A | |

| Ap5A | |

| 2-meSATP | |

| BzATP | |

| βγ-meATP | |

| ATPγS | |

| Clopidogrel | |

| Prasugrel | |

| Cangrelor | |

| Ticagrelor |

Comparative Agonist Profile with Native ATP and Other Purinergic Analogs

N6-methyladenosine-5'-triphosphate (6-Me-ATP), a base-modified analog of adenosine triphosphate (ATP), demonstrates a distinct profile as an agonist at purinergic receptors, which are broadly classified into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) subtypes. trilinkbiotech.comglpbio.comtocris.com Its activity varies significantly across these receptor families and in comparison to the endogenous ligand ATP and other synthetic analogs.

Research has shown that 6-Me-ATP is a potent agonist for P2Y purinoceptors. trilinkbiotech.comglpbio.com Specifically, it has been identified as an agonist for the P2Y receptor in tissues like the guinea pig taenia coli. trilinkbiotech.com The P2Y receptor family is diverse, with members that are preferentially activated by specific nucleotides like ADP, ATP, and UTP. tocris.com For instance, ADP is a more potent agonist than ATP at P2Y1 receptors, while the P2Y11 receptor is uniquely activated by ATP. acnp.orgnih.gov 6-Me-ATP adds to this complexity, acting as an effective agonist at certain P2Y receptors. glpbio.comjenabioscience.com

In the context of P2X receptors, the activity of 6-Me-ATP is also subtype-dependent. It is recognized as an agonist for the P2X2 purinoreceptor. jenabioscience.com However, its potency relative to ATP can vary. P2X receptors are categorized based on their affinity for ATP and their desensitization kinetics. acnp.org For example, P2X1 and P2X3 receptors have a high affinity for ATP and desensitize rapidly, whereas P2X2 and P2X4 receptors have a lower ATP affinity and desensitize slowly. acnp.org The modification on the adenosine base of 6-Me-ATP influences its interaction with the ATP-binding site, leading to a unique activation profile compared to ATP and analogs like α,β-methylene-ATP (α,β-meATP). nih.govpnas.org

| Compound | Receptor Target | Observed Activity |

|---|---|---|

| 6-Me-ATP | P2Y Receptors | Potent agonist. trilinkbiotech.comglpbio.com |

| 6-Me-ATP | P2X2 Receptor | Agonist. jenabioscience.com |

| ATP | P2Y11 Receptor | Selective agonist. acnp.org |

| ADP | P2Y1, P2Y12, P2Y13 Receptors | Potent agonist. nih.govmdpi.commdpi.com |

| α,β-meATP | P2X1, P2X3 Receptors | Distinguishing agonist from other P2X subtypes. nih.gov |

| UTP | P2Y2, P2Y4 Receptors | Agonist. nih.govnih.gov |

Mechanisms of Receptor Activation and Desensitization

The activation of purinergic receptors by 6-Me-ATP, like other agonists, initiates a cascade of conformational changes that lead to a physiological response. For P2X receptors, agonist binding to the large extracellular domain triggers the opening of a transmembrane ion pore, allowing cation influx. pnas.org The specific structure of the agonist, including the N6-methyl group in 6-Me-ATP, influences the stability of the open state and the kinetics of channel gating. jenabioscience.com The ATP-binding site is located at the interface between subunits, and the interaction with the agonist is crucial for channel activation. tandfonline.compnas.org

Desensitization is a critical mechanism that limits the duration of receptor signaling in the continued presence of an agonist. For P2X receptors, this process is characterized by a decline in current despite the agonist still being bound. researchgate.netfrontiersin.org The kinetics of desensitization vary among P2X subtypes; P2X1 and P2X3 receptors desensitize within milliseconds, while P2X2 and P2X4 desensitize more slowly. acnp.orgtandfonline.com The P2X7 receptor is notable for its lack of desensitization. acnp.orgtandfonline.com

The mechanism of desensitization is complex and involves conformational changes in both the extracellular and transmembrane domains. pnas.orgfrontiersin.org For P2X3 receptors, desensitization is thought to occur primarily from the open state and is influenced by the conformation of the ATP binding pocket. frontiersin.orgelifesciences.org Recovery from desensitization can be an unusually slow process, taking minutes, which serves to limit the frequency of channel activation. elifesciences.org The specific properties of the agonist molecule can affect both the rate of onset and the recovery from desensitization. frontiersin.org For G protein-coupled P2Y receptors, desensitization is often mediated by G protein-coupled receptor kinases (GRKs) and the subsequent binding of β-arrestins, which uncouple the receptor from its G protein and can promote receptor internalization. jneurosci.org

Interactions with RNA Polymerases and Transcriptional Machinery

Beyond its role in cell signaling, 6-Me-ATP serves as a crucial tool in molecular biology, specifically in the study of transcription and RNA modification. It can function as a substrate for RNA polymerases, enabling the enzymatic synthesis of RNA containing the N6-methyladenosine (m6A) modification. trilinkbiotech.comglpbio.com

Function as a Substrate for Modified RNA Synthesis

6-Me-ATP can be used as a complete substitute for ATP in in vitro transcription reactions catalyzed by RNA polymerases, such as T7 RNA polymerase. glpbio.combiolabmix.ru This allows for the production of RNA molecules where adenosine residues are replaced by N6-methyladenosine. trilinkbiotech.com The efficiency of incorporation can vary; studies have shown that while 6-Me-ATP is a viable substrate, RNA polymerase may still preferentially incorporate the natural ATP when both are present. uni-freiburg.de For example, in one study, when 6-Me-ATP and ATP were in a 50:50 ratio, the incorporation level of the modified base was approximately 6%. uni-freiburg.de It is possible to synthesize RNA with varying densities of m6A, from partial to 100% replacement of adenosine, by adjusting the ratio of 6-Me-ATP to ATP in the transcription mixture. nih.govresearchgate.net This process is fundamental for generating m6A-modified RNA controls for experiments and for studying the direct effects of this modification. neb.com

| Enzyme | Substrate | Outcome | Application |

|---|---|---|---|

| RNA Polymerase (e.g., T7) | 6-Me-ATP (trisodium) | Enzymatic incorporation of N6-methyladenosine into RNA transcripts. trilinkbiotech.comglpbio.com | Synthesis of m6A-modified RNA for research. neb.com |

| RNA Polymerase II | ATP | Required for transcription initiation (open complex formation). nih.gov | Standard in vitro transcription. wustl.edu |

| MTH1 (NUDT1) | N6-methyl-dATP | Hydrolyzes the modified dNTP, preventing its incorporation into DNA. researchgate.net | Sanitizes the nucleotide pool to prevent genomic instability. researchgate.net |

Implications for RNA Biology and Gene Expression Studies

The ability to synthesize RNA containing m6A using 6-Me-ATP has profound implications for studying the "epitranscriptome." The m6A modification is the most abundant internal modification in eukaryotic mRNA and plays a critical regulatory role in nearly all aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. xiahepublishing.comnih.govbohrium.com Dysregulation of m6A modification has been linked to various diseases, including cancer. cancerbiomed.orgfrontiersin.org

By incorporating 6-Me-ATP into RNA transcripts in vitro, researchers can investigate the functional consequences of m6A at specific sites. For example, studies have shown that m6A can influence mRNA translation efficiency. mdpi.com It has been demonstrated that m6A-modified mRNAs can be translated under conditions where standard cap-dependent translation is inhibited, suggesting a role in cellular stress responses. mdpi.com Furthermore, the presence of m6A can alter RNA structure and its interactions with RNA-binding proteins, known as m6A "readers," which in turn dictate the fate of the mRNA. xiahepublishing.comoup.com

The use of 6-Me-ATP to create m6A-modified RNAs is also essential for developing and validating new technologies to map the m6A landscape across the transcriptome. researchgate.net For instance, m6A-containing RNA, synthesized using 6-Me-ATP, is used as a positive control in m6A-immunoprecipitation sequencing (m6A-seq) protocols. neb.com These studies are crucial for understanding how the dynamic patterns of RNA methylation regulate gene expression in development and disease. nih.govnih.gov

Cellular and Subcellular Activities of 6 Me Atp Trisodium in Experimental Systems

Modulation of Intracellular Signaling Cascades

Intracellular signaling pathways are complex networks that govern cellular responses to external and internal stimuli, with ATP playing a central role as both an energy source and a signaling molecule. nih.govnih.govkhanacademy.orgotago.ac.nz 6-Me-ATP, as an ATP analog, can influence these cascades by interacting with ATP-binding proteins, particularly kinases.

Kinase-mediated signaling pathways are fundamental to regulating cell proliferation, survival, and metabolism. nih.govnih.govwikipedia.org The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most critical cascades, often dysregulated in diseases like cancer. nih.govwikipedia.orgfrontiersin.orgnih.govqiagen.com

Research has shown that 6-Me-ATP can serve as a phosphate (B84403) group donor in kinase-catalyzed reactions. It exhibits a notable binding affinity for Glycogen Synthase Kinase 3 (GSK3), specifically acting as a phosphate donor for the GSK3β-catalyzed phosphorylation of its substrates. medchemexpress.commedchemexpress.com This interaction highlights the potential of 6-Me-ATP to modulate pathways where GSK3β is a key regulator.

The PI3K/Akt/mTOR and MAPK/ERK pathways are intricate cascades involving multiple kinases that are activated through phosphorylation. mdpi.comnovusbio.comyoutube.comnih.govharvard.edu While direct, extensive studies on the global impact of 6-Me-ATP on these entire pathways are limited, its role as an m6A precursor is highly relevant. The m6A modification itself has been shown to fundamentally regulate the PI3K/Akt/mTOR pathway by affecting the stability and expression of key pathway components like PTEN, AKT1, PIK3CA, and mTOR. nih.gov Given that 6-Me-ATP can be incorporated into RNA as m6A, it indirectly influences these signaling networks. nih.gov Extracellular ATP has also been demonstrated to activate the MAPK/ERK pathway, leading to the nuclear translocation of activated ERKs and subsequent gene expression. nih.gov As an ATP derivative, 6-Me-ATP may have similar effects, although this requires further specific investigation.

| Pathway Component | Interaction with 6-Me-ATP | Observed Effect | Reference |

|---|---|---|---|

| GSK3β (Kinase) | Direct binding and serves as a phosphate donor. | Facilitates phosphorylation of GSK3β substrates. | medchemexpress.commedchemexpress.com |

| PI3K/Akt/mTOR Pathway | Indirect, via its role as an m6A precursor. | m6A modification regulates the expression of key pathway members (e.g., PTEN, AKT1, mTOR). | nih.gov |

| MAPK/ERK Pathway | Potential for direct activation as an extracellular ATP analog. | Extracellular ATP induces nuclear translocation of phosphorylated ERKs. | nih.gov |

Adenylate cyclases (AC) are enzymes that catalyze the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in numerous signal transduction pathways. nih.govreactome.orgsigmaaldrich.comyoutube.com The regulation of AC activity is vital for controlling cellular responses to hormones and neurotransmitters. nih.govmdpi.com

As the direct substrate for adenylate cyclase is an Mg2+-ATP complex, ATP analogs can potentially compete with the natural substrate and modulate enzyme activity. nih.gov While specific studies detailing the interaction between 6-Me-ATP and the various isoforms of adenylate cyclase are not widely available, the fundamental mechanism of cAMP synthesis provides a basis for potential interaction. The structural modification at the N6 position of the adenine (B156593) ring in 6-Me-ATP could influence its recognition and binding by the catalytic site of adenylate cyclase, potentially acting as a competitive inhibitor or a poor substrate, thereby affecting the rate of cAMP generation. Further enzymatic assays are needed to fully characterize the effect of 6-Me-ATP on adenylate cyclase activity.

Contribution to RNA Modification and Processing Research

The field of epitranscriptomics, which studies the role of RNA modifications in gene expression, has identified m6A as a key regulatory mark. nih.govnih.govfrontiersin.org 6-Me-ATP is an indispensable tool in this area of research.

N6-methyladenosine is the most prevalent internal modification in eukaryotic mRNA and plays a critical role in regulating mRNA splicing, stability, export, and translation. nih.govnih.gov This modification is dynamically regulated by methyltransferases ("writers") and demethylases ("erasers"). nih.govfrontiersin.org

In experimental systems, 6-Me-ATP is used as a direct precursor to introduce m6A modifications into RNA transcripts during in vitro transcription. nih.gov By substituting a portion of the ATP in the transcription reaction mix with 6-Me-ATP, researchers can generate RNA molecules that are methylated at specific adenosine residues. This technique has been instrumental in studying the functional consequences of m6A modification on RNA metabolism. It allows for the precise investigation of how m6A marks are recognized by specific binding proteins ("readers") and how this recognition influences the fate of the RNA molecule. wikipedia.orgnih.gov

MicroRNAs (miRNAs) are short non-coding RNAs that regulate gene expression post-transcriptionally. nih.gov Their biogenesis is a tightly controlled multi-step process, beginning with the processing of a primary miRNA transcript (pri-miRNA) by the Microprocessor complex. nih.gov

Recent studies have revealed that m6A modification is a critical signal for pri-miRNA processing. The methyltransferase METTL3 marks pri-miRNAs with m6A, which then promotes their recognition and cleavage by the Microprocessor complex component DGCR8. nih.gov The use of 6-Me-ATP in in vitro processing assays has been pivotal in confirming this mechanism. Researchers have demonstrated that pri-miRNAs synthesized with 6-Me-ATP (and thus containing m6A) are processed more efficiently than their unmodified counterparts. nih.gov This indicates that the m6A mark, supplied experimentally by 6-Me-ATP, is sufficient to enhance miRNA maturation. Furthermore, adenosine methylation of mature miRNAs can inhibit their repressive function by blocking the formation of the miRNA/mRNA duplex. nih.gov

| Research Area | Experimental Use of 6-Me-ATP | Key Finding | Reference |

|---|---|---|---|

| RNA Metabolism | Used as a precursor in in vitro transcription to generate m6A-containing RNA. | Allows for the study of m6A-dependent RNA-protein interactions and RNA fate. | nih.gov |

| microRNA Processing | Incorporated into pri-miRNA transcripts during in vitro synthesis. | Demonstrated that the m6A mark is sufficient to promote pri-miRNA processing by the Microprocessor complex. | nih.gov |

| microRNA Function | Used to generate adenosine-methylated miRNAs. | Adenosine methylation can inhibit the repressive function of mature miRNAs. | nih.gov |

Effects on Cytoskeletal Dynamics and Motor Protein Function

The cytoskeleton provides structural support to cells and serves as a highway for intracellular transport, which is driven by motor proteins. These motor proteins, such as myosins, kinesins, and dyneins, convert the chemical energy from ATP hydrolysis into mechanical force. nih.govnih.gov

The mechanochemical cycle of motor proteins involves discrete steps of ATP binding, hydrolysis to ADP and inorganic phosphate (Pi), and subsequent product release, each coupled to conformational changes that result in movement. nih.govnih.gov As an ATP analog, 6-Me-ATP has the potential to interact with the ATP-binding sites of these motor proteins. The N6-methylation could alter the binding affinity, the rate of hydrolysis, or the conformational changes associated with the nucleotide state. For example, if 6-Me-ATP binds but is hydrolyzed slowly or not at all, it could act as a competitive inhibitor, potentially stalling the motor protein. Conversely, if it is a viable fuel, it could support motor protein function, though perhaps with altered kinetics compared to ATP. Specific experimental studies on the effects of 6-Me-ATP on the function of dynein, kinesin, or myosin are required to elucidate its precise impact on cytoskeletal dynamics.

Support for Cytoskeletal Filament-Driven Translocation of Motor Proteins (e.g., Dynein, Kinesin, Myosin)

Motor proteins are essential cellular machines that convert chemical energy, typically from the hydrolysis of ATP, into mechanical work, driving a wide range of processes including intracellular transport, cell division, and muscle contraction. In vitro studies have demonstrated that 6-Me-ATP can effectively substitute for ATP in fueling the movement of major classes of motor proteins—dynein, kinesin, and myosin—along their respective cytoskeletal tracks. nih.gov

While 6-Me-ATP supports the fundamental process of translocation, the efficiency and kinetics of this movement can differ from that powered by ATP. The methylation at the N6 position of the adenine base can influence the binding affinity and the rate of hydrolysis by the motor protein's ATPase domain. These alterations, in turn, affect key motility parameters such as velocity, processivity (the ability of a motor to take multiple steps before detaching from its track), and force generation.

Detailed Research Findings:

While direct, comprehensive comparative studies quantifying the specific motility parameters of dynein, kinesin, and myosin powered by 6-Me-ATP versus ATP are not extensively detailed in readily available literature, the existing evidence confirms its role as a functional ATP analog. The general experimental approach to obtain such data involves in vitro motility assays.

For example, to determine the velocity of kinesin motors, microtubules are immobilized on a glass surface, and the movement of fluorescently labeled kinesin motors in the presence of either ATP or 6-Me-ATP is observed and measured. Similarly, for myosin, fluorescently labeled actin filaments are observed moving over a surface coated with myosin.

The ATPase activity of these motors in the presence of 6-Me-ATP can be measured using enzyme-coupled assays that detect the rate of phosphate release. These assays are crucial for understanding the mechanochemical coupling of these motors—how the chemical energy from nucleotide hydrolysis is converted into mechanical force and movement.

Interactive Data Table: Hypothetical Comparative Motility Parameters

The following interactive table illustrates the type of data that would be generated from such comparative studies. The values presented are hypothetical and for illustrative purposes to demonstrate how the substitution of ATP with 6-Me-ATP might affect motor protein function.

| Motor Protein | Nucleotide | Velocity (nm/s) | ATPase Rate (s⁻¹) | Processivity (steps) |

| Dynein | ATP | 800 | 80 | 100 |

| 6-Me-ATP | 650 | 60 | 80 | |

| Kinesin-1 | ATP | 1000 | 100 | 120 |

| 6-Me-ATP | 850 | 85 | 100 | |

| Myosin V | ATP | 400 | 40 | 50 |

| 6-Me-ATP | 320 | 30 | 40 |

Note: The data in this table is hypothetical and for illustrative purposes only. Specific experimental results would be required to populate it with accurate values.

Insights into ATP Analog Participation in Mechanotransduction Pathways

Mechanotransduction is the process by which cells convert mechanical stimuli into biochemical signals, enabling them to adapt to their physical environment. This process is fundamental to a vast array of physiological functions, including touch sensation, hearing, and the regulation of cell growth and differentiation. Extracellular ATP and other nucleotides play a crucial role in mechanotransduction through their action on purinergic receptors, a family of cell surface receptors. researchgate.netresearchgate.net

6-Me-ATP has been identified as a potent agonist for certain subtypes of P2Y purinergic receptors. nih.govjenabioscience.com These G protein-coupled receptors are key players in mechanosensing. When a cell is subjected to mechanical stress, such as fluid shear or stretch, ATP can be released into the extracellular space. This extracellular ATP then binds to and activates P2Y receptors on the same or neighboring cells, initiating a downstream signaling cascade.

Detailed Research Findings:

A common downstream effect of P2Y receptor activation is an increase in intracellular calcium concentration ([Ca²⁺]i). This calcium signaling is a versatile second messenger that can trigger a multitude of cellular responses, including changes in gene expression, cell proliferation, and cytoskeletal reorganization.

Experiments utilizing calcium imaging techniques can visualize the changes in [Ca²⁺]i in response to both mechanical stimulation and the application of 6-Me-ATP. In a typical experiment, cells are loaded with a fluorescent calcium indicator. When the cells are mechanically stimulated, an increase in fluorescence is observed, indicating a rise in [Ca²⁺]i. If the application of 6-Me-ATP in the absence of mechanical stimulation elicits a similar calcium response, it provides strong evidence that the P2Y receptor pathway is a component of the cell's mechanotransduction machinery.

Furthermore, by using antagonists that block specific P2Y receptors, researchers can confirm the involvement of these receptors in the mechanical response. If the calcium signal induced by mechanical stress is diminished or abolished in the presence of a P2Y receptor antagonist, it further solidifies the role of this purinergic signaling pathway.

Interactive Data Table: Hypothetical Cellular Responses to Mechanical and Chemical Stimuli

This interactive table illustrates the expected outcomes from experiments investigating the role of 6-Me-ATP in mechanotransduction, providing a framework for understanding how this ATP analog helps to delineate signaling pathways.

| Experimental Condition | Stimulus | P2Y Receptor Antagonist | Observed Intracellular Calcium ([Ca²⁺]i) Response | Interpretation |

| 1 | Mechanical Stress | Absent | Significant Increase | Mechanical stimulation activates a calcium signaling pathway. |

| 2 | 6-Me-ATP | Absent | Significant Increase | 6-Me-ATP activates P2Y receptors, leading to a calcium response. |

| 3 | Mechanical Stress | Present | Reduced or Abolished Increase | The mechanically induced calcium response is at least partially mediated by P2Y receptors. |

| 4 | 6-Me-ATP | Present | No Significant Increase | The antagonist effectively blocks the 6-Me-ATP-induced activation of P2Y receptors. |

Note: The data in this table is hypothetical and for illustrative purposes only. Specific experimental results would be required to populate it with accurate values.

By employing 6-Me-ATP as a specific agonist for P2Y receptors, researchers can effectively isolate and study one of the key signaling arms in the complex web of mechanotransduction. These studies provide critical insights into how cells sense and respond to their physical surroundings, a process vital for tissue development, homeostasis, and disease.

Structure Activity Relationship Sar Investigations of N6 Modified Atp Analogs, Including 6 Me Atp Trisodium

Design and Synthesis of 6-Me-ATP (trisodium) Derivatives for SAR Profiling

The systematic exploration of structure-activity relationships hinges on the rational design and efficient synthesis of analog libraries. For N6-substituted adenosine (B11128) analogs, a common and effective synthetic strategy involves the reaction of a 6-chloropurine (B14466) riboside precursor with a corresponding amine. nih.gov This nucleophilic substitution reaction allows for the introduction of a wide variety of substituents at the N6 position.

For the synthesis of 6-Me-ATP and its derivatives, this process would typically involve:

Starting Material : The process often begins with inosine, which can be converted to 6-chloropurine riboside.

Nucleophilic Substitution : The 6-chloro group is then displaced by reacting the purine (B94841) riboside with methylamine (B109427) (for 6-Me-adenosine) or other desired alkyl or aryl amines. This reaction is often carried out in a solvent like ethanol, frequently in the presence of acid acceptors to yield the N6-substituted adenosine analog. nih.gov

Phosphorylation : The resulting N6-methyladenosine is then subjected to a series of phosphorylation steps to convert the 5'-hydroxyl group into a triphosphate moiety, yielding the final 6-Me-ATP product.

This versatile synthetic approach enables the creation of a diverse library of N6-modified ATP analogs. By systematically varying the substituent at the N6-position—altering its size, lipophilicity, and electronic properties—researchers can comprehensively profile the SAR and identify key structural features that govern biological activity. nih.govresearchgate.net More complex modifications, such as those at the 2'-position of the ribose sugar, have also been successfully synthesized to create compounds like 2'-fluoro and 2'-methoxy N6-methyladenosine phosphoramidites for incorporation into oligonucleotides. nih.gov

Elucidation of Molecular Determinants for Kinase Binding Affinity and Selectivity

Protein kinases, a vast family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate, are crucial regulators of cellular processes. nih.gov The ATP-binding site is a primary target for developing kinase inhibitors. Understanding how modifications to ATP, such as N6-methylation, affect kinase binding is essential for designing selective modulators.

Studies have shown that N6-modified ATP analogs can be recognized by endogenous kinases. A proteome-wide study identified 18 candidate kinases that can bind to 6-Me-ATP. nih.gov Among these, Glycogen Synthase Kinase 3 alpha and beta (GSK3α and GSK3β) were found to bind both 6-Me-ATP and another analog, N6-furfuryl-ATP (KTP). nih.gov

The key molecular determinants for ATP binding to kinases involve a combination of interactions:

Hydrogen Bonding : The adenine (B156593) base forms critical hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. wikipedia.org

Hydrophobic and Stacking Interactions : The adenine ring also engages in hydrophobic and π-π stacking interactions with aromatic residues within the binding pocket.

Cation-π Interactions : Positively charged residues, such as lysine (B10760008) and arginine, can interact favorably with the electron-rich adenine ring.

The addition of a methyl group at the N6 position alters these interactions. While the small methyl group of 6-Me-ATP is often well-tolerated and can fit into the ATP-binding pocket of many kinases, it can also introduce subtle changes in binding affinity and selectivity. For instance, in vitro kinase assays have demonstrated that GSK3β can effectively use 6-Me-ATP as a phosphate donor to phosphorylate its substrates, indicating that the modification does not abolish its function in this context. nih.gov The binding affinity of 6-Me-ATP to GSK3α is reportedly very similar to that of natural ATP. nih.gov

Analysis of Structural Features Governing Purinergic Receptor Potency and Selectivity

Purinergic receptors are a family of plasma membrane proteins that mediate the extracellular signaling roles of nucleotides like ATP and its breakdown product, adenosine. nih.gov They are broadly divided into P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP). nih.gov P2 receptors are further subdivided into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) subtypes. nih.govtocris.com

Modification at the N6-position of ATP has a significant impact on the potency and selectivity of these analogs for different purinergic receptor subtypes.

P2Y Receptors : 6-Me-ATP is known to be an agonist for P2Y receptors. jenabioscience.com The N6-methyl group can influence the interaction with the receptor's binding pocket, potentially discriminating between different P2Y subtypes. For example, studies on related N6-methyl-2'-deoxyadenosine derivatives have shown selective antagonism at the P2Y1 receptor subtype, highlighting the importance of the N6-substituent in determining the mode of action (agonist vs. antagonist) and selectivity.

P2X Receptors : 6-Me-ATP also acts as an agonist at certain P2X receptors, such as the P2X2 subtype. jenabioscience.com The rank order of potency for a series of ATP analogs, including N6-modified versions, helps to define the pharmacological profile of different P2X and P2Y subtypes. For P2Y receptors, the general potency order is often 2-MeSATP > ATP, whereas for P2X receptors, it is α,β-MeATP > β,γ-MeATP > ATP. nih.gov The specific activity of 6-Me-ATP contributes to the fine-tuning of these classifications.

The structural features of the N6-substituent, such as its size, shape, and hydrophobicity, are critical. Studies on N6-substituted adenosine analogs at A3 adenosine receptors (a P1 subtype) show that even small changes, like the position of a chloro substituent on a benzyl (B1604629) ring, can significantly alter efficacy. nih.gov Similarly, small N6-alkyl groups can confer selectivity for human A3ARs. nih.gov These principles also apply to P2 receptors, where the N6-methyl group of 6-Me-ATP contributes to its specific pharmacological profile.

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

To rationalize the experimental findings and guide the design of new analogs, computational methods are indispensable tools in SAR investigations.

Molecular Docking and Dynamics Simulations of 6-Me-ATP (trisodium) with Target Proteins

Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how ligands like 6-Me-ATP interact with their protein targets. researchgate.netfrontiersin.orgmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. For 6-Me-ATP, docking studies can be used to visualize its fit within the ATP-binding site of various kinases or purinergic receptors. For example, flexible docking experiments with GSK3β showed that the binding free energy for the 6-Me-ATP complex was -17.30 kcal/mol, which is comparable to that of the natural ATP complex (-18.74 kcal/mol). nih.gov This computational result supports the experimental observation that 6-Me-ATP binds effectively to GSK3β. nih.gov

Molecular Dynamics (MD) Simulations complement docking by providing a dynamic view of the protein-ligand complex over time. acs.orgnih.gov MD simulations of the 6-Me-ATP–GSK3β complex have been used to examine the stability of the binding and the conformation of key structural elements, such as the kinase's activation loop. These simulations confirmed that the 6-Me-ATP complex can exist in a stable, active conformation that supports the enzyme's catalytic activity. nih.gov

| Ligand | Binding Free Energy (kcal/mol) |

|---|---|

| ATP | -18.74 |

| 6-Me-ATP (N6-Methyl-ATP) | -17.30 |

| KTP (N6-Furfuryl-ATP) | -13.04 |

Predictive Models for N6-Substituted Adenosine Analog Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netcjnmcpu.com For N6-substituted adenosine analogs, QSAR models can predict the binding affinity or functional activity of newly designed compounds, thereby prioritizing synthesis and testing.

These models are developed by:

Assembling a Dataset : A series of N6-substituted analogs with measured biological activities is compiled.

Calculating Descriptors : For each molecule, various physicochemical, electronic, and topological descriptors are calculated. These can include parameters related to lipophilicity (e.g., logP), electronics (e.g., Hammett constants), and steric properties (e.g., Verloop parameters). researchgate.net

Model Building : Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation that relates the descriptors to the biological activity. researchgate.net

For instance, a QSAR study on N6-substituted adenosine analogs as potential antihypertensive agents found that descriptors related to steric bulk and lipophilicity were important for determining activity. researchgate.net Another approach, the TOPological Sub-Structural Molecular Design (TOPS-MODE), has been used to successfully model the A1 adenosine receptor affinity of N6-substituted analogs, explaining nearly 84% of the variance in binding data. researchgate.net Such predictive models are invaluable for streamlining the drug discovery process by allowing researchers to computationally screen virtual libraries of N6-substituted ATP analogs before committing to their chemical synthesis.

Advanced Analytical and Biochemical Methodologies for 6 Me Atp Trisodium Research

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 6-Me-ATP and for its quantitative analysis in various samples. creative-proteomics.comnih.gov Reversed-phase HPLC (RP-HPLC) is a commonly used method for the simultaneous determination of ATP and its analogs. ucl.ac.uk This technique separates molecules based on their hydrophobicity, allowing for the effective resolution of 6-Me-ATP from ATP, ADP, AMP, and other related compounds. ucl.ac.ukplos.org

For purity assessment, commercial preparations of 6-Me-ATP (trisodium) solutions are often certified to have a purity of ≥97.0% as determined by HPLC. hongene.comhongene.com In a typical setup, a C18 column is used with a mobile phase tailored to achieve optimal separation. nih.gov Detection is commonly performed using a UV detector, as purine-containing compounds like 6-Me-ATP have a characteristic absorbance maximum. nih.gov For instance, the λmax for 6-Me-ATP is 265 nm. jenabioscience.com

Quantitative analysis by HPLC involves the creation of a standard curve using known concentrations of a pure 6-Me-ATP standard. ucl.ac.ukqut.edu.au This allows for the accurate determination of 6-Me-ATP concentrations in experimental samples, such as cell extracts or in vitro reaction mixtures. ucl.ac.uk The precision, accuracy, and selectivity of the HPLC method are critical for obtaining reliable quantitative data. nih.gov

Table 1: HPLC Parameters for 6-Me-ATP Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Isocratic or gradient elution with buffers such as potassium hydrogen phosphate (B84403) or triethylammonium (B8662869) acetate | nih.govacs.org |

| Detection | UV Absorbance at ~265 nm | jenabioscience.com |

| Purity Standard | ≥97.0% | hongene.comhongene.com |

Mass Spectrometry-Based Approaches for Metabolite and Interaction Analysis

Mass spectrometry (MS) is a powerful tool for the analysis of 6-Me-ATP, its metabolites, and its interactions with proteins. mdpi.com MS-based methods offer high sensitivity and specificity, enabling the identification and quantification of molecules in complex biological matrices. mdpi.com

For metabolite analysis, techniques such as liquid chromatography-mass spectrometry (LC-MS) can be employed to separate and identify 6-Me-ATP and its potential breakdown products. This is crucial for understanding its stability and metabolic fate within cellular systems.

In the context of interaction analysis, native MS can be used to study non-covalent protein-ligand complexes, including the binding of 6-Me-ATP to kinases and other ATP-binding proteins. jove.com This technique preserves the native structure of protein complexes in the gas phase, allowing for the determination of binding stoichiometry and affinity. jove.com Furthermore, tandem mass spectrometry (MS/MS) can be used to identify proteins that have been covalently labeled by reactive probes based on the 6-Me-ATP scaffold. nih.gov

Chemoproteomic Strategies for Global Kinase Target Identification

Chemoproteomics combines chemical probes with proteomic techniques to identify the protein targets of small molecules on a proteome-wide scale. researchgate.net For 6-Me-ATP, these strategies are invaluable for discovering which of the hundreds of kinases in the human kinome can bind to and potentially utilize this modified nucleotide. nih.govgenesandcancer.com

Isotope-Coded ATP Acyl-Phosphate Probes in Kinase Profiling

A sophisticated chemoproteomic approach involves the use of isotope-coded ATP acyl-phosphate probes. nih.gov These probes are designed to covalently label a conserved lysine (B10760008) residue within the ATP-binding site of many kinases. mdpi.com In a typical experiment, cell lysates are treated with the probe in the presence or absence of a competing ligand, such as 6-Me-ATP. nih.gov The use of light and heavy isotope-coded probes allows for the relative quantification of probe-labeled peptides by mass spectrometry. researchgate.net A decrease in the ratio of heavy to light labeled peptides for a particular kinase in the presence of 6-Me-ATP indicates a direct binding interaction. nih.gov This method has been successfully used to identify numerous kinases that can bind to 6-Me-ATP. nih.gov

Targeted Proteomic Methods (e.g., Multiple Reaction Monitoring - MRM) for Endogenous Kinases

Targeted proteomic methods, such as Multiple Reaction Monitoring (MRM), offer a highly sensitive and quantitative approach to study the interaction of 6-Me-ATP with specific endogenous kinases. nih.govumich.edu MRM-MS is performed on a triple quadrupole mass spectrometer and relies on the selection of specific precursor-product ion transitions for the peptides of interest. umich.edu This targeted approach provides excellent quantitative accuracy and reproducibility. umich.eduacs.org

In the context of 6-Me-ATP research, an MRM-based method was used in conjunction with isotope-coded ATP acyl-phosphate probes to perform a proteome-wide identification of endogenous kinases that bind to 6-Me-ATP. nih.gov This study identified 18 candidate kinases that can bind to 6-Me-ATP from a pool of approximately 300 quantified kinases. nih.gov Among these were GSK3α and GSK3β, which were shown to bind to both 6-Me-ATP and another ATP analog. nih.gov

Table 2: Kinases Identified as Binders of 6-Me-ATP using Chemoproteomics

| Kinase | Method of Identification | Reference |

|---|---|---|

| 18 Candidate Kinases (unspecified) | Isotope-coded ATP acyl-phosphate probes with MRM-based targeted proteomics | nih.gov |

| GSK3α | Isotope-coded ATP acyl-phosphate probes with MRM-based targeted proteomics | nih.gov |

| GSK3β | Isotope-coded ATP acyl-phosphate probes with MRM-based targeted proteomics | nih.gov |

Spectroscopic Techniques for Binding and Conformational Studies (e.g., NMR, Fluorescence)

Spectroscopic techniques provide valuable insights into the binding of 6-Me-ATP to its target proteins and any associated conformational changes.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the interactions between 6-Me-ATP and its binding partners at an atomic level. Changes in the chemical shifts of either the ligand or the protein upon binding can provide information about the binding site and the conformation of the complex.

Fluorescence spectroscopy is another powerful tool for studying binding and conformational changes. nih.gov Changes in the intrinsic tryptophan fluorescence of a protein upon binding to 6-Me-ATP can indicate a conformational change. nih.gov Alternatively, fluorescently labeled analogs of 6-Me-ATP can be used to directly measure binding affinities through techniques like fluorescence polarization or Förster resonance energy transfer (FRET). nih.gov These methods are highly sensitive and can be performed in real-time to study the kinetics of binding. unito.it

Development and Optimization of Enzyme-Coupled Assays for 6-Me-ATP (trisodium) Activity

To determine if 6-Me-ATP can act as a substrate for kinases, enzyme-coupled assays are often developed and optimized. ksu.edu.sa These assays typically link the kinase reaction to a second reaction that produces a readily detectable signal, such as a change in absorbance or fluorescence. ksu.edu.sanih.gov

A common example is an NADH-coupled assay. jove.comresearchgate.net In this system, the ADP produced from the kinase-catalyzed transfer of the γ-phosphate from 6-Me-ATP is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a process that is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration can be monitored spectrophotometrically by the decrease in absorbance at 340 nm. nih.gov

In vitro biochemical assays have demonstrated that GSK3β can utilize 6-Me-ATP as a phosphate group donor to phosphorylate its substrate peptide. nih.gov Such assays are critical for validating the functional consequences of the binding interactions identified through chemoproteomic and spectroscopic methods.

Preclinical Research Applications of 6 Me Atp Trisodium As a Biochemical Tool

Application in In Vitro Kinase Activity Assays and Screening Platforms

Kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to a specific substrate. sigmaaldrich.comrndsystems.com This process of phosphorylation is a cornerstone of cellular signaling. Kinase activity assays are therefore fundamental tools in drug discovery and basic research, often used in high-throughput screening (HTS) to identify new kinase inhibitors. sigmaaldrich.comnih.gov

6-Me-ATP (trisodium) has proven to be a useful reagent in this context. It can serve as a phosphate group donor for certain kinases, allowing researchers to study their activity and screen for inhibitors. medchemexpress.commedchemexpress.comnih.gov A notable example is its application in assays for Glycogen Synthase Kinase 3 (GSK3), a key enzyme in many cellular processes.

Key Research Findings:

GSK3β Substrate: Studies have shown that 6-Me-ATP has a strong binding affinity for GSK3β and can effectively act as the phosphate donor for the phosphorylation of its substrate peptides in vitro. medchemexpress.commedchemexpress.commedchemexpress.comnih.gov

Kinome-wide Screening: A chemoproteomic approach was used to investigate the binding capabilities of N6-modified ATP derivatives across the human kinome. nih.govnih.gov This screening identified 18 potential kinase targets for 6-Me-ATP, with GSK3α and GSK3β being prominent among them. nih.govnih.gov

Specificity Validation: In a comparative study, while both 6-Me-ATP and another ATP analog, Kinetin triphosphate (KTP), could bind to GSK3β, only 6-Me-ATP could effectively support the phosphorylation reaction. nih.gov This highlights its utility in validating the functional activity of potential kinase-ligand interactions identified in screening assays. nih.gov

Modern kinase assays often rely on detecting the amount of ADP produced, as this is directly proportional to kinase activity. rndsystems.compromega.com The ability of 6-Me-ATP to substitute for ATP in these reactions allows it to be integrated into various assay platforms, including those based on luminescence or fluorescence. sigmaaldrich.compromega.com

| Kinase Target | Application | Finding | Reference |

|---|---|---|---|

| GSK3β (Glycogen Synthase Kinase 3β) | In Vitro Kinase Assay | Serves as an effective phosphate group donor, substituting for ATP. | medchemexpress.commedchemexpress.comnih.gov |

| Human Kinome (~300 kinases) | Chemoproteomic Screening | Identified as a binder for 18 distinct kinases, including GSK3α and GSK3β. | nih.govnih.gov |

Utilization in Purinergic Signaling Pathway Studies

Purinergic signaling encompasses the diverse physiological roles of extracellular nucleotides like ATP and their subsequent activation of purinergic receptors, which are broadly classified into P2X (ligand-gated ion channels) and P2Y (G-protein coupled receptors). ahajournals.orguni-leipzig.denih.gov These pathways regulate a vast array of cellular functions, including neurotransmission, inflammation, and immune responses. uni-leipzig.defrontiersin.org

Modified ATP analogs such as 6-Me-ATP are critical tools for dissecting the complexity of purinergic signaling. By exhibiting different affinities and efficacies for various receptor subtypes compared to native ATP, these analogs help researchers identify and characterize the specific receptors involved in a biological response.

Key Research Findings:

P2Y Receptor Agonism: Early research identified 6-Me-ATP as a potent agonist for P2Y-purinoceptors in guinea pig smooth muscle tissue (taenia coli). trilinkbiotech.com This demonstrates its ability to mimic the action of ATP at specific receptor subtypes.

Receptor Subtype Differentiation: The study of purinergic signaling often involves using a panel of agonists and antagonists to build a pharmacological profile of the receptors present. ahajournals.orgtocris.com For instance, researchers might compare the cellular response to ATP, 6-Me-ATP, and other analogs like 2-MeSATP or α,β-Methylene-ATP to determine if the effect is mediated by P2X1, P2Y1, or other P2 subtypes. ahajournals.orgtocris.com The distinct chemical structure of 6-Me-ATP can lead to selective interactions, providing clues to the identity and function of the underlying receptors.

The use of such analogs is essential for understanding how ATP hydrolysis and receptor activation are orchestrated to control physiological processes. ahajournals.orgnih.gov

Employment as a Biochemical Reagent for Modified RNA Synthesis

N6-methyladenosine (m6A) is the most abundant internal modification found in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating nearly every aspect of RNA metabolism, including splicing, nuclear export, stability, and translation. nih.govmdpi.com To study the functional consequences of this modification, researchers require methods to produce RNA molecules containing m6A at specific locations.

6-Me-ATP (trisodium) serves as a direct precursor for the enzymatic synthesis of m6A-modified RNA. trilinkbiotech.compnas.org It can be used as a substrate by RNA polymerases during in vitro transcription, allowing for the incorporation of N6-methyladenosine into the growing RNA chain. trilinkbiotech.compnas.org

Key Research Findings:

Substrate for RNA Polymerase: 6-Me-ATP is recognized as a substrate by RNA polymerases, such as T7 RNA polymerase, enabling the synthesis of RNA transcripts containing the m6A modification. trilinkbiotech.compnas.org

Investigating RNA Function: Synthesized m6A-modified RNAs are used in a variety of in vitro and cellular experiments. For example, researchers have used RNA containing m6A, synthesized with 6-Me-ATP, to study its effect on cap-independent translation of the Hepatitis C Virus (HCV) IRES element. pnas.org

Impact on Gene Regulation: The ability to synthesize m6A-containing RNA allows for detailed studies into how this modification is recognized by "reader" proteins (like those in the YTH domain family) and how it influences RNA structure and its subsequent interactions with the cellular machinery that controls gene expression. nih.gov

| Enzyme | Application | Outcome | Reference |

|---|---|---|---|

| RNA Polymerase (e.g., T7) | In Vitro Transcription | Production of RNA transcripts containing N6-methyladenosine (m6A). | trilinkbiotech.compnas.org |

| Poly(A) Polymerase | RNA Tailing | Potential for creating 3' tails with modified adenosine (B11128) residues. | nih.gov |

Use in Investigating ATP-Dependent Cellular Processes (excluding clinical outcomes)

Beyond its role as an energy currency, ATP drives a multitude of cellular processes by acting as a substrate for enzymes like ATPases and motor proteins. broadpharm.comlifechemicals.com Modified analogs like 6-Me-ATP allow researchers to probe the specificity and mechanics of these ATP-dependent systems. By substituting for ATP, 6-Me-ATP can help determine the structural requirements of an enzyme's ATP-binding pocket. trilinkbiotech.com

Key Research Findings:

Motor Protein Function: In vitro studies have demonstrated that 6-Me-ATP can substitute for ATP to support the translocation of cytoskeletal motor proteins. trilinkbiotech.com This includes members of the dynein, kinesin, and myosin families, which are crucial for intracellular transport, cell division, and muscle contraction. trilinkbiotech.com

ATPase Activity: ATPases are enzymes that hydrolyze ATP to drive various cellular functions, such as ion transport across membranes. lifechemicals.com Analogs like 6-Me-ATP can be used to investigate the substrate specificity of different ATPases. While some ATPases might utilize 6-Me-ATP efficiently, others may not, providing insight into the unique architecture of their active sites.

Regulation of Metabolism: The enzymatic synthesis of m6A-modified RNA using 6-Me-ATP provides a tool to explore downstream cellular processes. mdpi.com For instance, since m6A modification of RNA is implicated in regulating glycolipid metabolism, using 6-Me-ATP to create these modified transcripts allows for targeted investigation into the mechanisms linking RNA epigenetics and metabolic pathways. mdpi.com

Role in Compound Screening Libraries for Drug Discovery Research

Compound screening libraries are large collections of chemicals that are tested in high-throughput screens (HTS) to identify molecules with a desired biological activity, such as inhibiting a specific enzyme. criver.comenamine.net These libraries are a cornerstone of modern drug discovery. nih.gov

While 6-Me-ATP is a specialized biochemical tool rather than a typical component of large, diverse screening libraries, it plays a crucial role in the screening process, particularly for kinase-focused drug discovery programs. medchemexpress.comnih.gov

Key Research Applications:

Assay Development and Validation: Before screening a large library of potential inhibitors, a robust and reliable assay must be developed. nih.gov 6-Me-ATP can be used as a tool compound during this phase. For example, in an assay for GSK3β, 6-Me-ATP can act as the phosphate donor to ensure the assay is working correctly before it is used to screen for inhibitors. medchemexpress.commedchemexpress.com

Targeted Screening: 6-Me-ATP can be used in smaller, more focused screening efforts. A chemoproteomic study used 6-Me-ATP to screen the human kinome, successfully identifying a subset of 18 kinases that can bind to it. nih.govnih.gov This type of "reverse screening" identifies the potential protein targets of a given compound, which can be a starting point for drug development.

Hit Characterization: After a primary HTS campaign identifies initial "hits" from a large library, 6-Me-ATP can be used in secondary assays to characterize their mechanism of action. For instance, if a compound is found to inhibit GSK3β, follow-up experiments could test whether the inhibition is competitive with respect to ATP by running the assay with both ATP and 6-Me-ATP.

Future Directions and Emerging Research Avenues for 6 Me Atp Trisodium Investigations

Exploration of Novel 6-Me-ATP (trisodium)-Interacting Proteins Beyond Kinases and Purinergic Receptors

Future research must expand the known interactome of 6-Me-ATP beyond its established targets. While kinases and purinergic receptors are significant, identifying other protein classes that bind to or are modulated by 6-Me-ATP will uncover new biological functions and therapeutic targets.

Chemoproteomic Approaches: A key strategy involves the use of chemoproteomic methods to identify endogenous cellular proteins that bind to 6-Me-ATP. An isotope-coded ATP acyl-phosphate probe approach has been successfully used to perform a kinome-wide assessment of binding capabilities for N6-modified ATP derivatives. nih.gov This methodology identified 18 candidate kinases that can bind to 6-Me-ATP. nih.gov Extending this approach beyond kinases to the entire proteome could reveal novel interactors. By using 6-Me-ATP as a competitor against broad-specificity ATP probes, proteins that show reduced probe labeling can be identified as potential 6-Me-ATP binders.

Motor Proteins: Early in vitro studies have shown that 6-Me-ATP can substitute for ATP to support the translocation of cytoskeletal motor proteins, including dynein, kinesin, and myosin. trilinkbiotech.com These findings suggest that the N6-methylation is tolerated within the nucleotide-binding pocket of these ATPases. Future investigations should explore the kinetics and functional consequences of this substitution in more complex cellular or reconstituted systems to determine if 6-Me-ATP can modulate motor protein-dependent processes like intracellular transport and cell motility.

RNA-Binding Proteins (m6A Readers): The nucleoside counterpart of 6-Me-ATP, N6-methyladenosine (m6A), is a widespread internal mRNA modification regulated by "writer," "eraser," and "reader" proteins. frontiersin.orgnih.gov Reader proteins, such as those in the YTH domain family (YTHDFs), recognize the m6A mark and mediate downstream effects on RNA stability, translation, and splicing. nih.gov An intriguing avenue of research is whether 6-Me-ATP itself, as a free nucleotide, can act as an allosteric modulator of these reader proteins, thereby influencing their interaction with m6A-modified RNA. Systematic screening of m6A reader proteins has identified interactors like G3BP1 and FMR1, expanding the potential targets for investigation. researchgate.net

A summary of potential novel interacting protein classes for 6-Me-ATP is presented below.

| Protein Class | Potential Role / Interaction with 6-Me-ATP | Rationale / Supporting Evidence |

| Motor Proteins | Serve as an alternative energy substrate. | In vitro studies show 6-Me-ATP supports the function of dynein, kinesin, and myosin. trilinkbiotech.com |

| m6A Reader Proteins | Act as an allosteric modulator of RNA binding. | As the triphosphate form of m6A, it may interact with the binding pockets of proteins that recognize the nucleoside modification. nih.govresearchgate.net |

| ATP-Binding Cassette (ABC) Transporters | Modulate transport activity. | ABCF1 is known to be involved in the regulation of m6A writer Mettl3 mRNA translation. nih.gov |

| Helicases | Influence nucleic acid unwinding activity. | YTHDC2, an m6A reader, possesses RNA helicase activity. jenabioscience.com |

Development of Advanced Cellular Models for Mechanistic Studies of 6-Me-ATP (trisodium) Actions

To dissect the precise cellular mechanisms of 6-Me-ATP, researchers must move beyond traditional 2D cell culture and embrace more physiologically relevant models. Three-dimensional (3D) organoid and spheroid cultures offer a superior platform for these investigations. thermofisher.combiotechniques.com

Organoid Technology: Organoids are self-organizing 3D structures derived from stem cells that recapitulate the cellular diversity and micro-architecture of native organs. nih.gov Intestinal organoids, for example, have been instrumental in studying the role of key signaling pathways, such as Notch signaling, in epithelial homeostasis and cancer. nih.gov Such models could be used to investigate how 6-Me-ATP influences stem cell differentiation, cell fate decisions, and tissue regeneration by modulating purinergic signaling or the m6A epitranscriptome.

Biosensor Integration: A significant advancement is the generation of reporter organoids that contain genetically encoded biosensors. For instance, kidney organoids have been engineered with a biosensor, Perceval HR, that enables real-time monitoring of cellular energy status by reporting the ATP/ADP ratio. researchgate.netnih.gov This system is ideal for high-throughput screening to assess how 6-Me-ATP, as an ATP analog, affects cellular bioenergetics in a complex, multi-cellular environment. This approach allows for a direct, live readout of drug toxicity or metabolic modulation. researchgate.netnih.gov

CRISPR-Cas9 Genome Editing: The combination of organoid models with CRISPR-Cas9 gene editing technology provides a powerful tool for mechanistic studies. By knocking out or modifying specific purinergic receptors, kinases, or m6A reader proteins in organoids, researchers can definitively link these targets to the physiological effects observed upon 6-Me-ATP treatment.

| Model System | Key Advantage | Potential Application for 6-Me-ATP Research |

| Intestinal Organoids | Recapitulates epithelial homeostasis and stem cell dynamics. | Studying the effects of 6-Me-ATP on cell differentiation and proliferation via Notch or Wnt signaling pathways. nih.gov |

| Kidney Organoids with ATP/ADP Biosensors | Allows real-time monitoring of cellular bioenergetics. | Assessing the impact of 6-Me-ATP on metabolic function and for high-throughput toxicity screening. nih.gov |

| Cancer Spheroids | Mimics tumor microenvironment and cell-cell interactions. | Investigating the influence of 6-Me-ATP on tumor growth, invasion, and response to therapy. biotechniques.com |

| CRISPR-Edited Organoids | Enables precise gene function-phenotype correlation. | Validating specific protein targets (e.g., P2Y receptors, m6A readers) responsible for 6-Me-ATP's cellular actions. |

Integration of Omics Technologies for Systems-Level Understanding of 6-Me-ATP (trisodium) Effects

A comprehensive understanding of 6-Me-ATP's cellular impact requires the integration of multiple high-throughput "omics" technologies. This systems-level approach can map the global changes in the transcriptome, proteome, and metabolome following 6-Me-ATP administration.

Transcriptomics: Since 6-Me-ATP can be incorporated into RNA during transcription, its most direct effect is on the epitranscriptome. trilinkbiotech.comnih.gov Advanced sequencing techniques like m6A-seq, MeRIP-seq, and eTAM-seq allow for the transcriptome-wide mapping of m6A sites. nih.govbiu.ac.ilnews-medical.net Applying these methods to cells treated with 6-Me-ATP can reveal which transcripts become newly methylated and how this alters their stability, splicing, or translation. This allows for the identification of entire gene expression programs regulated by N6-methylation.

Proteomics: Quantitative proteomics can be used to profile global changes in protein expression and post-translational modifications. More specifically, chemoproteomic strategies can identify the direct binding targets of 6-Me-ATP. nih.gov By comparing the proteome of control versus 6-Me-ATP-treated cells, researchers can identify downstream effects on signaling pathways and cellular machinery.